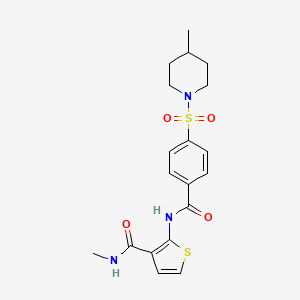

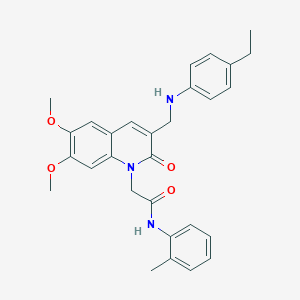

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions, to produce aromatic dicarboxylic acids and subsequent polycondensation with aromatic diamines, leading to polyamides with significant thermal stability and solubility in polar aprotic solvents (Guo et al., 2015). Another approach utilized Suzuki-Miyaura cross-coupling for the synthesis of furan-2-carboxamide derivatives, showing significant yields and demonstrating potential antimicrobial activities (Siddiqa et al., 2022).

Molecular Structure Analysis The molecular structure of closely related compounds has been established through spectral analysis and X-ray diffraction studies, revealing intricate details like hydrogen bonds and π···π interactions that stabilize the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties Chemical reactions involving the compound's precursors have been explored, such as the synthesis of Schiff bases from thiophene derivatives, which were further evaluated for their antimicrobial activity (Arora et al., 2013). Additionally, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions has been documented, highlighting the compound's reactivity and potential for further functionalization (Aleksandrov et al., 2017).

Physical Properties Analysis The physical properties of similar compounds, such as polyamides containing xanthene units, have been characterized, showing high glass transition temperatures and significant thermal stability, which are indicative of their robust nature and potential for applications requiring materials with high thermal resistance (Guo et al., 2015).

Chemical Properties Analysis The chemical properties, especially reactivity patterns of related compounds, have been explored through various synthesis routes, demonstrating the versatility and potential for functionalization of these molecules. For instance, the reaction of thiophene-2-carboxamide with mercapto acetic acid highlights the compound's ability to undergo transformations, leading to derivatives with potential antimicrobial activities (Spoorthy et al., 2021).

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

One significant application of compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-9H-xanthene-9-carboxamide is in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Research has shown that phenothiazine derivatives with various conjugated linkers, such as furan and thiophene, have been synthesized and used in DSSCs to study the effect of these conjugated linkers on device performance. A notable finding is that the use of furan as a conjugated linker resulted in a solar energy-to-electricity conversion efficiency improvement of over 24% compared with reference cells (Kim et al., 2011).

Antibacterial Activities

Another area of application is in the synthesis of functionalized furan-2-carboxamides and their analogs, which have been investigated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This research indicates the potential of these compounds in addressing the challenge of antibiotic resistance. The study specifically highlighted the effectiveness of certain synthesized compounds against bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA (Siddiqa et al., 2022).

Biobased Polyesters

Compounds containing furan units are also being explored for their use in creating biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters to produce a series of novel biobased furan polyesters. These polyesters demonstrate promising properties for applications in sustainable materials and the chemical industry (Jiang et al., 2014).

Antiviral Research

Additionally, furan-carboxamide derivatives have been synthesized and characterized for their potential as inhibitors of the influenza A H5N1 virus. This research opens up possibilities for the development of new antiviral agents based on furan-carboxamide scaffolds, offering a novel approach to combatting lethal influenza strains (Yongshi et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c26-18(22-10-9-19(28-22)15-11-12-30-14-15)13-25-24(27)23-16-5-1-3-7-20(16)29-21-8-4-2-6-17(21)23/h1-12,14,18,23,26H,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDIDADTHLVSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(O4)C5=CSC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)

![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)